molecular formula C19H21NO5 B2580469 Methyl 4-((2-methoxy-2-(3-methoxyphenyl)ethyl)carbamoyl)benzoate CAS No. 1797899-51-4

Methyl 4-((2-methoxy-2-(3-methoxyphenyl)ethyl)carbamoyl)benzoate

Cat. No.: B2580469
CAS No.: 1797899-51-4
M. Wt: 343.379
InChI Key: PDUMHKSGZGDBKF-UHFFFAOYSA-N
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Description

Methyl 4-((2-methoxy-2-(3-methoxyphenyl)ethyl)carbamoyl)benzoate is an organic compound with a complex structure that includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-methoxy-2-(3-methoxyphenyl)ethyl)carbamoyl)benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 2-methoxy-2-(3-methoxyphenyl)ethyl isocyanate under controlled conditions to form the desired carbamate linkage. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-methoxy-2-(3-methoxyphenyl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the carbamate group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-((2-methoxy-2-(3-methoxyphenyl)ethyl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-((2-methoxy-2-(3-methoxyphenyl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methoxybenzoate
  • Methyl 4-methoxybenzoate
  • Methyl 3-methoxybenzoate

Comparison

Compared to similar compounds, Methyl 4-((2-methoxy-2-(3-methoxyphenyl)ethyl)carbamoyl)benzoate is unique due to its specific structural features, such as the presence of both methoxy and carbamate groups

Properties

IUPAC Name

methyl 4-[[2-methoxy-2-(3-methoxyphenyl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-23-16-6-4-5-15(11-16)17(24-2)12-20-18(21)13-7-9-14(10-8-13)19(22)25-3/h4-11,17H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUMHKSGZGDBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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